molecular formula C19H25N5O2S B4761873 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B4761873
M. Wt: 387.5 g/mol
InChI Key: MJZXYJOOYMTSGQ-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features a combination of isoquinoline, triazole, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone likely involves multiple steps, including the formation of the isoquinoline and triazole rings, followed by their coupling with the morpholine moiety. Typical reaction conditions might include:

    Formation of Isoquinoline: Cyclization reactions under acidic or basic conditions.

    Formation of Triazole: Cycloaddition reactions involving azides and alkynes.

    Coupling Reactions: Use of coupling agents like EDCI or DCC in the presence of catalysts.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the triazole ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it might be used to study enzyme interactions or as a ligand in binding studies.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly for its interactions with specific biological targets.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific applications. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: This compound itself.

    Other Isoquinoline Derivatives: Compounds with similar isoquinoline structures.

    Other Triazole Derivatives: Compounds with similar triazole structures.

Uniqueness

The uniqueness of this compound lies in its combination of isoquinoline, triazole, and morpholine moieties, which might confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-22-17(13-23-8-10-26-11-9-23)20-21-19(22)27-14-18(25)24-7-6-15-4-2-3-5-16(15)12-24/h2-5H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZXYJOOYMTSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 3
Reactant of Route 3
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 4
Reactant of Route 4
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 5
Reactant of Route 5
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 6
Reactant of Route 6
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

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